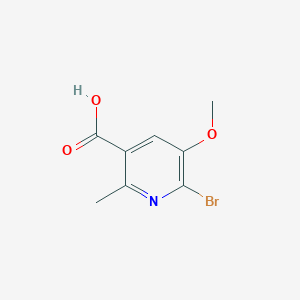![molecular formula C13H9I2NO4 B13656487 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)
4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(4H)-Oxazolone,4-[[4-(acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl is a complex organic compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and applications in various fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone,4-[[4-(acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl typically involves the condensation of appropriate aldehydes with amino acids or their derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazolone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
5(4H)-Oxazolone,4-[[4-(acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5(4H)-Oxazolone,4-[[4-(acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5(4H)-Oxazolone,4-[[4-(acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5(4H)-Oxazolone,4-[[4-(acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl include other oxazolones and related heterocyclic compounds .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties.
Propiedades
Fórmula molecular |
C13H9I2NO4 |
|---|---|
Peso molecular |
497.02 g/mol |
Nombre IUPAC |
[2,6-diiodo-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C13H9I2NO4/c1-6-16-11(13(18)19-6)5-8-3-9(14)12(10(15)4-8)20-7(2)17/h3-5H,1-2H3 |
Clave InChI |
JRVMVIJKFXPLNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC2=CC(=C(C(=C2)I)OC(=O)C)I)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


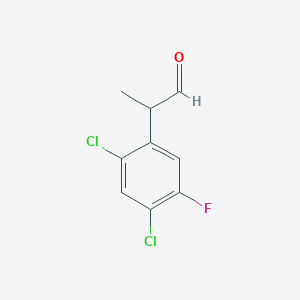
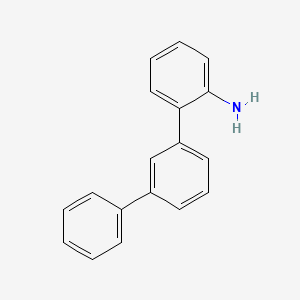
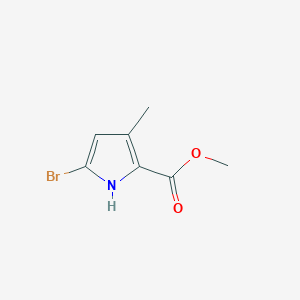


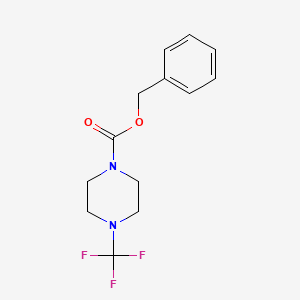


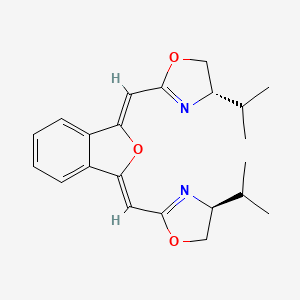
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)

![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)

